molecular formula C12H14O3 B8386194 (1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate

(1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate

Cat. No. B8386194
M. Wt: 206.24 g/mol
InChI Key: LUQBNOJILQNJMS-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1R,2R)-ethyl 2-(4-hydroxyphenyl)cyclopropanecarboxylate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11,13H,2,7H2,1H3/t10-,11+/m0/s1

InChI Key

LUQBNOJILQNJMS-WDEREUQCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)O

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with 20 mL of dichloromethane. To the stirred solvent was added ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate (0.9 g, 4 mmol). The reaction mixture was cooled to 0° C. and boron tribromide (0.9 mL) was added drop wise, stirred for 30 minutes at the same temperature. The reaction mixture was quenched by the addition of ethanol drop wise at 0° C. The reaction mixture was concentrated to distill off the solvent; water was added to the crude and extracted with ethyl acetate. The organic layer was washed with saturated solution of NaHCO3 (25 mL), followed by brine solution (25 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as pale yellow liquid (0.3 g, yield: 35.6%). 1H NMR (300 MHz, DMSO-d6): δ 9.27 (s, 1H), 6.94-6.97 (d, 2H), 6.64-6.67 (d, 2H), 4.05-4.12 (q, 2H), 2.28-2.36 (m, 1H), 1.75-1.80 (m, 1H), 1.35-1.41 (m, 2H), 1.15-1.28 (t, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
35.6%

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